2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-phenylmethoxy-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C16H18N2O/c1-2-6-13(7-3-1)12-19-16-14(8-4-11-18-16)15-9-5-10-17-15/h1-4,6-8,11,15,17H,5,9-10,12H2 |
InChI Key |
OGOHWYJQSIMHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyloxy 3 Pyrrolidin 2 Yl Pyridine and Analogues
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds and natural products. nih.gov Its synthesis can be approached in two primary ways: construction from precursors or functionalization of a pre-existing ring. nih.gov
Synthesis from Cyclic or Acyclic Precursors
A common and efficient method for introducing the pyrrolidine fragment, especially for optically pure compounds, is to start with a readily available cyclic precursor from the chiral pool. nih.gov L-proline and its derivatives, such as 4-hydroxyproline, are frequently used starting materials. nih.gov For instance, (S)-prolinol, obtained from the reduction of proline, serves as a key building block in the synthesis of various drugs. nih.gov
Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through cyclization reactions. nih.govnih.gov One notable method is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, like an alkene. nih.gov This approach allows for the formation of the five-membered ring with control over its substitution pattern. nih.gov Intramolecular cyclization of ω-azido carboxylic acids can also yield substituted pyrrolidines. organic-chemistry.org Another strategy involves the ring contraction of pyridines, which are abundant and inexpensive, to create the pyrrolidine skeleton. osaka-u.ac.jpresearcher.life
Functionalization of Preformed Pyrrolidine Rings
When a preformed pyrrolidine ring is used, subsequent functionalization is often necessary to introduce the desired substituents. The nitrogen atom of the pyrrolidine ring is a common site for modification. N-alkylation or N-acylation can be performed to attach various groups. For example, N-Boc pyrrolidine is a common intermediate that allows for controlled functionalization.
Furthermore, the pyrrolidine ring itself can be modified. For instance, α-acetoxy-β-chloro derivatives can be synthesized from pyrrolidines, and the α-position can then be substituted with various functional groups. organic-chemistry.org
Pyridine (B92270) Moiety Integration and Derivatization
The pyridine ring is another crucial component of the target molecule. Its synthesis and subsequent linkage to the pyrrolidine moiety require specific strategies.
Synthesis of Substituted Pyridine Intermediates
The synthesis of highly substituted pyridines can be achieved through various methods. One approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov Another strategy is the Hantzsch-type synthesis, which utilizes an oxidative coupling of β-enamine carbonyl compounds. mdpi.com
For the specific purpose of coupling with the pyrrolidine ring, a common intermediate is a di-substituted pyridine, such as a 2,3-disubstituted or 2,4-disubstituted pyridine. For example, 2-chloro-3-nitropyridine (B167233) can serve as a precursor, which can then be subjected to coupling reactions. The synthesis of 2,4-disubstituted pyridines can be achieved with regiochemical control through a three-component coupling sequence. nih.gov
Palladium-Catalyzed Coupling Reactions for Pyridine-Pyrrolidine Linkage
The crucial carbon-nitrogen bond formation between the pyridine and pyrrolidine rings is often accomplished through palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.net The Buchwald-Hartwig amination is a widely used method for this purpose, allowing the coupling of an amine (the pyrrolidine) with an aryl halide (the substituted pyridine). wikipedia.orglibretexts.orgnih.gov
This reaction typically employs a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand like BINAP or a sterically hindered N-heterocyclic carbene (NHC) ligand. wikipedia.orgacs.orgacs.org The choice of ligand is critical for the reaction's efficiency and can influence the substrate scope. wikipedia.org The reaction is carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.govacs.org
Table 1: Key Parameters in Palladium-Catalyzed Pyridine-Pyrrolidine Coupling
| Parameter | Description | Examples |
|---|---|---|
| Palladium Precursor | The source of the palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ acs.orglibretexts.org |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, dppf, Xantphos, IPr wikipedia.orgnih.gov |
| Base | Activates the amine and facilitates the reductive elimination step. | NaOtBu, K₃PO₄, Cs₂CO₃ nih.govacs.org |
| Solvent | The reaction medium. | Toluene, Dioxane, t-Amyl alcohol acs.org |
| Pyridine Substrate | Typically a halopyridine. | 2-chloropyridine, 2-bromopyridine (B144113) nih.gov |
Introduction and Modification of the Benzyloxy Moiety
The final key structural element is the benzyloxy group attached to the pyridine ring at the 2-position.
A common method for introducing this group is through a Williamson ether synthesis. This involves reacting a 2-hydroxypyridine (B17775) intermediate with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base like potassium hydroxide (B78521) (KOH) or silver carbonate (Ag₂CO₃). researchgate.net For example, 2-benzyloxypyridine can be synthesized in high yield by coupling benzyl alcohol with 2-chloropyridine. An alternative is the use of 2-benzyloxy-1-methylpyridinium triflate, which serves as a mild and effective reagent for transferring the benzyl group to alcohols. researchgate.net
In some synthetic routes, the benzyloxy group may be introduced at an earlier stage. For instance, 4-(benzyloxy)benzaldehyde (B125253) can be used as a starting material in a multi-component reaction to build a more complex scaffold that already contains the benzyloxy moiety. semanticscholar.org The benzyloxy group can later be removed if necessary by treatment with a strong acid.
Etherification Reactions
The synthesis of the 2-(benzyloxy)pyridine (B1267808) moiety is commonly achieved through etherification reactions. A prevalent method is the Williamson ether synthesis, which involves the reaction of a 2-halopyridine, typically 2-chloropyridine, with benzyl alcohol in the presence of a strong base. The base deprotonates the benzyl alcohol to form the benzyl alkoxide, which then acts as a nucleophile, displacing the halide from the pyridine ring.
Another effective approach is the palladium-catalyzed etherification of 2-hydroxypyridine with a benzyl halide. This method offers milder reaction conditions and broader functional group tolerance. nih.gov For instance, palladium catalysts can facilitate the C(sp²)-H alkoxylation of 2-aryloxypyridines using alcohols as the alkoxylating reagents. nih.gov
A summary of common etherification methods is presented in the table below.
| Method | Reactants | Catalyst/Base | Key Features |
| Williamson Ether Synthesis | 2-Halopyridine, Benzyl Alcohol | Strong Base (e.g., NaH, KOt-Bu) | Classic method, requires strong base. |
| Palladium-Catalyzed Etherification | 2-Hydroxypyridine, Benzyl Halide | Palladium Catalyst (e.g., Pd(OAc)2) | Milder conditions, good functional group tolerance. nih.govbeilstein-journals.orgnih.govresearchgate.net |
Benzyloxy Group Cleavage and Subsequent Derivatization
The benzyloxy group serves as a versatile protecting group for the hydroxyl functionality on the pyridine ring. Its removal, or debenzylation, is a critical step in the synthesis of many derivatives. The most common method for cleaving the benzyl ether is catalytic hydrogenolysis. ambeed.comthieme-connect.deacsgcipr.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. acsgcipr.orgsigmaaldrich.com The process involves the cleavage of the carbon-oxygen bond of the ether, yielding the corresponding 2-hydroxypyridine and toluene. ambeed.comacsgcipr.org
An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, which employs a hydrogen donor molecule in the reaction mixture. thieme-connect.comcdnsciencepub.comresearchgate.net Common hydrogen donors include ammonium (B1175870) formate, hydrazine (B178648) hydrate, and 2-propanol. thieme-connect.comcdnsciencepub.com This method can be advantageous as it avoids the need for handling flammable hydrogen gas. It's noteworthy that the choice of hydrogen donor and solvent can significantly influence the reaction's efficiency and selectivity. thieme-connect.comresearchgate.net For instance, the presence of ammonia, pyridine, or ammonium acetate (B1210297) can inhibit the hydrogenolysis of benzyl ethers, a factor to consider when other reducible functional groups are present. organic-chemistry.org
Once the benzyloxy group is cleaved to reveal the 2-hydroxypyridine, this intermediate can undergo various derivatization reactions to produce a wide range of analogues.
Stereoselective Synthesis Approaches
The pyrrolidine ring in 2-(benzyloxy)-3-(pyrrolidin-2-yl)pyridine contains a stereocenter, making stereoselective synthesis a crucial aspect for obtaining enantiomerically pure compounds.
Chiral Auxiliary-Based Methods
One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For the synthesis of chiral 2-substituted pyrrolidines, a common approach involves the use of chiral sulfinamides, such as tert-butanesulfinamide. researchgate.net Condensation of a chiral sulfinamide with a suitable precursor can lead to the formation of a chiral sulfinylimine, which then undergoes a diastereoselective reaction to establish the desired stereocenter on the pyrrolidine ring. acs.org Another example involves the use of chiral ketimines derived from compounds like (1R,2R,5R)-(+)-2-hydroxy-3-pinanone for the enantioselective synthesis of minor tobacco alkaloids, which share the pyrrolidine motif. nih.gov
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis offers a more atom-economical and elegant approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. illinois.eduwikipedia.org
Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for the asymmetric synthesis of pyrrolidines. illinois.eduwikipedia.orgacs.orgwikipedia.orgpnas.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating stereoselective bond formation. wikipedia.orgpnas.orgrsc.org Proline-catalyzed asymmetric aldol (B89426) and Mannich reactions are key transformations in this area. illinois.eduacs.orgpnas.org
Biocatalysis: Enzymes, particularly transaminases, are increasingly used for the asymmetric synthesis of chiral amines and N-heterocycles. nih.govacs.org Transaminases can catalyze the stereoselective amination of a prochiral ketone, leading to the formation of a chiral amine with high enantiomeric excess. nih.govacs.org This biocatalytic approach has been successfully applied to the synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org
Metal-Catalyzed Asymmetric Reactions: Transition metal catalysts, particularly those based on palladium and iridium, are also employed in the asymmetric synthesis of pyrrolidines. organic-chemistry.org For instance, iridium catalysts have been developed for the enantioselective amination of allylic carbonates. organic-chemistry.org
The following table summarizes key asymmetric catalytic approaches for pyrrolidine synthesis.
| Catalysis Type | Catalyst Example | Key Reaction | Advantages |
| Organocatalysis | Proline | Asymmetric Aldol/Mannich Reaction | Metal-free, readily available catalyst. illinois.eduwikipedia.orgacs.orgwikipedia.orgpnas.org |
| Biocatalysis | Transaminase | Asymmetric Amination | High enantioselectivity, mild reaction conditions. nih.govacs.org |
| Metal Catalysis | Iridium Complex | Enantioselective Allylic Amination | High efficiency and selectivity. organic-chemistry.org |
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.commdpi.commonash.eduresearchgate.net In the synthesis of this compound and its analogues, several green chemistry considerations can be applied.
The use of greener solvents is a primary focus. mdpi.commdpi.commonash.edumonash.edu Water, polyethylene (B3416737) glycols (PEGs), and bio-based solvents like ethyl lactate (B86563) are increasingly being explored as alternatives to traditional volatile organic solvents. mdpi.commdpi.commonash.edumonash.edu These solvents are often less toxic, non-flammable, and biodegradable. mdpi.commdpi.commonash.edu
Energy efficiency is another crucial aspect of green chemistry in pharmaceutical manufacturing. sustainability-directory.comquincycompressor.comenergystar.govduplico.comlasttechnology.it Optimizing reaction conditions, such as temperature and pressure, can significantly reduce energy consumption. sustainability-directory.com The use of catalysis, including biocatalysis and organocatalysis, often allows for reactions to proceed under milder conditions, thereby lowering energy demands. rsc.orgrasayanjournal.co.innih.govbiosynce.com Furthermore, process intensification techniques, such as continuous flow manufacturing, can improve energy efficiency compared to traditional batch processes. sustainability-directory.com
The development of catalytic methods, in general, aligns with green chemistry principles by reducing the amount of reagents needed and minimizing waste generation. rsc.orgrasayanjournal.co.in
Structure Activity Relationship Sar Studies of 2 Benzyloxy 3 Pyrrolidin 2 Yl Pyridine Derivatives
Influence of Substituents on Biological Activity
The biological activity of 2-(benzyloxy)-3-(pyrrolidin-2-yl)pyridine derivatives can be significantly altered by introducing various substituents at different positions on the molecule.
Modifications to the pyridine (B92270) ring of similar heterocyclic compounds have demonstrated a profound impact on their biological efficacy. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, replacing a nitrogen atom in the pyrimidine (B1678525) core with a carbon to form a pyridine analog resulted in a roughly 2-fold decrease in activity. mdpi.com However, introducing a cyano group at that same position largely restored the lost activity. mdpi.com This suggests that the electronic properties of substituents on the pyridine ring are crucial.
In other studies on pyridine derivatives, the introduction of groups like amino (NH2), hydroxyl (OH), and halogens (Br, Cl, F) has been shown to affect antiproliferative activity. nih.gov For example, increasing the number of methoxy (B1213986) (OMe) groups on a compound has been correlated with increased activity, as indicated by lower IC50 values. nih.gov The position of these substituents is also a key determinant of a compound's pharmacological profile.
The synthesis of various pyridine derivatives often involves techniques like the Sonogashira reaction or palladium-catalyzed cyclization, allowing for the introduction of a wide range of substituents. nbuv.gov.ua For instance, the reaction of 4-chloro-3-nitropyridine (B21940) with ethyl cyanoacetate (B8463686) followed by cyclization leads to the formation of functionalized 6-azaindoles. nbuv.gov.ua
The pyrrolidine (B122466) ring is another key site for modification. In studies of pyrrolidine-2,5-dione derivatives, structural modifications led to compounds with preferential COX-2 affinity. nih.gov The disubstitution pattern on the pyrrolidine ring was found to mimic the diaryl pattern of traditional COX-2 inhibitors. nih.gov
Similarly, for N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) pyrrolidine derivatives, the nature of the substituent on the oxadiazole ring, which is attached to the pyrrolidine, significantly influenced their antibacterial and antioxidant activities. researchgate.net Derivatives containing electron-donating groups like -Ph-(p-NH2) and halogens such as -Ph-(p-F) and -Ph-(p-Cl) were found to be among the most active. researchgate.net
The benzyloxy group plays a significant role in the interaction of these molecules with their biological targets. Studies on chalcone (B49325) derivatives have shown that the position of the benzyloxy group on the B-ring is critical for monoamine oxidase B (MAO-B) inhibition. nih.gov Placing the benzyloxy group at the para position generally leads to enhanced MAO-B inhibition compared to the ortho position. nih.gov For example, thiophenyl chalcones with a para-benzyloxy group showed a significant increase in selectivity index compared to their ortho-substituted counterparts. nih.gov
The electronic nature of substituents on the benzyl (B1604629) ring of the benzyloxy group can also modulate activity. For instance, the introduction of a trifluoromethyl group at the para position of the benzyloxy moiety in chalcones resulted in a potent MAO-B inhibitor. nih.gov
Stereochemical Impact on Pharmacological Profile
The stereochemistry of the pyrrolidinyl-pyridine scaffold is a critical determinant of its pharmacological activity. The chiral center at the 2-position of the pyrrolidine ring means that the (S) and (R) enantiomers can exhibit different biological activities and potencies. This is a common phenomenon in drug action, where one enantiomer fits more effectively into the chiral binding site of a biological target, such as an enzyme or receptor.
In the context of similar structures, stereochemistry has been shown to be crucial. For example, in the design of IDO1 inhibitors, a stereodivergent synthesis was pursued to explore both cis and trans stereoisomers, which were found to have different binding potentials. nih.gov Docking studies revealed that different conformers of cis- and trans-cyclohexanes had varying abilities to bind to the target enzyme. nih.gov
Conformational Analysis and Bioactive Conformations
The three-dimensional conformation of this compound derivatives is crucial for their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of the different parts of the molecule and identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target.
For a related class of IDO1 inhibitors, conformational analysis guided the design of new analogs. nih.gov It was found that replacing a larger group with smaller aryl groups could bias the molecule towards a disfavored conformation. nih.gov Both experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods, like molecular modeling, are employed to study the conformational preferences of such molecules. These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the bioactive conformation in the binding site.
Correlation of Physicochemical Parameters with Bioactivity
The bioactivity of this compound derivatives is often correlated with their physicochemical properties, such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters. Quantitative Structure-Activity Relationship (QSAR) studies are frequently used to establish these correlations.
For instance, in the development of IDO1 inhibitors, efforts were made to introduce more polarity into the molecule to lower its ClogP and improve metabolic stability. nih.gov This was achieved by adding groups like a MOM group or a methoxypyridine. nih.gov
In another study on pyrano[3,2-c]pyridine-3-carbonitriles, a QSAR study was conducted to correlate the bronchodilatory activity with the physicochemical properties of the compounds. nih.gov Such studies help in predicting the activity of new derivatives and in designing more potent and effective drugs. The ability of the pyridine nitrogen to form hydrogen bonds is another important physicochemical property that influences biological activity. nih.gov
Biological Target Identification and Engagement
Screening for Pharmacological Activities
A standard approach to characterizing a new chemical entity involves a battery of in vitro assays. These include ligand-receptor binding assays, enzyme inhibition assays, and cellular functional assays, which together provide a comprehensive picture of the compound's biological effects at the molecular and cellular levels.
Ligand-receptor binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays typically use cell lines that have been genetically engineered to express a high level of the target receptor. A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (Ki) can be calculated. A lower Ki value indicates a higher affinity of the compound for the receptor.
Enzyme inhibition assays are employed to determine whether a compound can interfere with the activity of a specific enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the IC50 value. A lower IC50 value signifies a more potent inhibitor.
In the context of 2-(benzyloxy)-3-(pyrrolidin-2-yl)pyridine, its potential to inhibit the enzyme autotaxin (ATX) is of interest. ATX is a secreted enzyme that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes. nih.gov While specific IC50 values for this compound against ATX are not documented, numerous inhibitors of ATX have been developed and characterized, with some exhibiting IC50 values in the low nanomolar range. zenodo.org These inhibitors often feature specific structural motifs that interact with the active site of the enzyme. zenodo.org
Cellular functional assays provide insights into the downstream consequences of a compound binding to its target. For G-protein coupled receptors (GPCRs) like the KOR, these assays can determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
G-protein coupled receptor (GPCR) activation assays , such as the [35S]GTPγS binding assay, measure the first step in the signaling cascade following receptor activation. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated G-protein, a process that can be monitored using a radiolabeled, non-hydrolyzable GTP analog like [35S]GTPγS. Antagonists, on the other hand, will block the agonist-induced increase in [35S]GTPγS binding.
β-arrestin recruitment assays are another critical functional assay for GPCRs. Upon activation by an agonist, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and can also initiate G-protein-independent signaling pathways. Assays that measure the interaction between the receptor and β-arrestin can therefore provide a more complete picture of a ligand's functional profile. These assays often utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
Specific Biological Targets and Pathways
Based on the structural features of this compound, two primary biological targets have been identified as having a high potential for interaction: the kappa opioid receptor and autotaxin.
Kappa Opioid Receptor (KOR) Antagonism
The kappa opioid receptor is a member of the opioid receptor family and is involved in modulating pain, mood, and addiction. nih.gov Antagonists of the KOR are being investigated as potential treatments for depression, anxiety, and substance use disorders. nih.gov The pyrrolidinyl-pyridine scaffold present in this compound is a common feature in a number of known KOR ligands.
While direct evidence is pending, the structural similarity to known KOR antagonists suggests that this compound may also exhibit antagonistic properties at this receptor. The benzyloxy group could potentially form key interactions within the KOR binding pocket.
Table 1: Representative Kappa Opioid Receptor Antagonists and their Binding Affinities (Note: This table includes data for structurally related compounds, as specific data for this compound is not available.)
| Compound | Receptor Binding Affinity (Ki) |
| JDTic | 0.078 nM (human KOR) |
| nor-Binaltorphimine (nor-BNI) | 0.16 nM (human KOR) |
| PF-04455242 | 3 nM (human KOR) researchgate.net |
Autotaxin (ATX) Inhibition
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. nih.gov The ATX-LPA axis is implicated in a variety of pathological conditions, including fibrosis, inflammation, and cancer. google.com Therefore, inhibitors of ATX are being actively pursued as therapeutic agents.
The benzyloxy-pyridine moiety of this compound could potentially interact with the active site or allosteric sites of the ATX enzyme. Several classes of ATX inhibitors have been identified, and their development has been guided by understanding the structure-activity relationships that govern their potency and selectivity.
Table 2: Representative Autotaxin (ATX) Inhibitors and their Potency (Note: This table includes data for structurally related compounds, as specific data for this compound is not available.)
| Compound | Enzyme Inhibition (IC50) |
| GLPG1690 (Ziritaxestat) | 25 nM |
| PF-8380 | 2.8 nM |
| BBT-877 | Potent inhibitor (specific IC50 not disclosed) |
Histone Lysine Demethylase (KDM) Enzyme Inhibition (e.g., KDM1A, KDM4A, KDM4C, KDM4E, KDM5B)
Currently, there is no publicly available research data detailing the inhibitory activity of this compound or its close derivatives against the Histone Lysine Demethylase (KDM) family of enzymes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
No specific research findings were identified that evaluate the inhibitory effects of this compound on Poly(ADP-ribose) Polymerase (PARP) enzymes.
DNA Gyrase Inhibition
The combination of pyridine (B92270) and pyrrolidine (B122466) rings within a single molecular structure is a feature of interest in the development of novel antibacterial agents targeting DNA gyrase. The compound 2-(pyrrolidin-2-yl)pyridine hydrochloride, which contains this core structure, is noted for its potential to interact with biological targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in a target protein, while the pyrrolidine ring is capable of forming hydrogen bonds. These types of interactions are crucial for the activity of dual-targeting inhibitors that act on both DNA gyrase and topoisomerase IV. Computational and in-vitro studies on related compounds, such as isoflavones, have been used to identify potential DNA gyrase inhibitors. sobereva.com
Programmed Death-1 (PD1)/Programmed Death-Ligand 1 (PD-L1) Interaction Modulation
The pyrrolidin-2-yl-pyridine scaffold is a key structural component in the synthesis of advanced small molecule inhibitors of the PD-1/PD-L1 interaction. A patent for novel PD-1/PD-L1 inhibitors describes the use of a closely related analog, (S)-2-(5-bromo-3-(pyrrolidin-2-yl)pyridine), as a chemical intermediate. google.com This highlights the utility of the pyrrolidin-2-yl-pyridine fragment in building more complex molecules designed to block the interaction between PD-1 and PD-L1, a critical pathway in cancer immunotherapy. google.com The development of small molecule inhibitors is sought after for their potential to treat cancer. google.com
Dopamine (B1211576) Transporter Modulation
Research into the biological activity of the pyrrolidin-2-yl-pyridine core has demonstrated its interaction with the dopamine transporter (DAT). Specifically, the isomer nornicotine (B190312), also known as 3-[(2S)-pyrrolidin-2-yl]pyridine, has been shown to inhibit striatal DAT function. biocrick.com A study using in vivo voltammetry in rats found that nornicotine decreased the clearance of dopamine in a dose-dependent manner. biocrick.com This effect suggests an inhibitory action on the dopamine transporter, mediated by nicotinic acetylcholine (B1216132) receptors (nAChRs). biocrick.com
| Compound | Target | Effect | Doses Tested |
| Nornicotine (3-[(2S)-pyrrolidin-2-yl]pyridine) | Striatal Dopamine Transporter (DAT) | Inhibition of dopamine clearance | 0.35-12.0 mg/kg, s.c. |
Table 1: Effect of Nornicotine on Dopamine Transporter Function. Data sourced from a study on rat striatal dopamine transporter function. biocrick.com
Dopamine Receptors (D2, D3) Affinity and Selectivity
Specific data on the binding affinity and selectivity of this compound for dopamine D2 and D3 receptors are not detailed in the available scientific literature. However, the core structure, (S)-3-Pyrrolidin-2-yl-pyridine (nornicotine), has been included in compound libraries for biological screening. huggingface.cobiorxiv.org The presence of both a pyridine and a pyrrolidine ring provides a scaffold with potential for versatile interactions with various molecular targets, making it a person of interest in medicinal chemistry and drug discovery.
No Publicly Available Research Data for this compound in Phenotypic Screening and Target Deconvolution
Despite a comprehensive search of scientific literature and databases, no specific research findings on the biological target identification and engagement of the chemical compound this compound through phenotypic screening and target deconvolution have been identified.
Phenotypic screening is a powerful approach in drug discovery that focuses on identifying substances that produce a desired change in a cell or organism's observable characteristics, or phenotype. This method is agnostic to the compound's direct molecular target. Following the identification of a hit from a phenotypic screen, the subsequent and often challenging step is target deconvolution, which aims to pinpoint the specific molecular target or targets responsible for the observed phenotypic effect.
While the methodologies for both phenotypic screening and target deconvolution are well-established and widely utilized in chemical biology and drug discovery, their specific application to "this compound" is not documented in publicly accessible research. Searches for this compound did not yield any studies detailing its inclusion in screening libraries, its activity in any phenotypic assays, or any subsequent efforts to determine its mechanism of action or biological targets.
General searches on related chemical scaffolds, such as pyrrolidine and pyridine derivatives, reveal a broad range of biological activities. These classes of compounds are of significant interest in medicinal chemistry and have been investigated for various therapeutic areas. However, this general information on related but distinct molecules cannot be specifically attributed to this compound.
The absence of specific data for this compound within the requested context of phenotypic screening and target deconvolution prevents the generation of a detailed scientific article as outlined. The scientific community has not published research that would provide the necessary findings and data tables for this particular compound. Therefore, any discussion on its biological targets or engagement based on these methodologies would be purely speculative and not grounded in scientific evidence.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.
No specific molecular docking studies for 2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine have been identified in the available literature.
This subsection would typically detail the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds between this compound and its putative protein target.
Data Not Available.
Here, predicted binding affinity values (often expressed as docking scores or calculated free energies of binding in kcal/mol) for the interaction of this compound with a target protein would be presented.
Data Not Available.
Molecular Dynamics (MD) Simulations
MD simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. They are used to assess the stability of a ligand-protein complex and to observe the dynamic nature of their interactions.
No specific molecular dynamics simulation studies for this compound have been identified in the available literature.
This section would analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from an MD simulation to determine the stability of the this compound-protein complex.
Data Not Available.
An analysis of how the binding interactions (like hydrogen bonds) persist or change over the course of an MD simulation would be discussed here.
Data Not Available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.
No QSAR models involving this compound as part of the training or test set have been found in the published literature.
The application of computational chemistry and in silico methods is a cornerstone of modern chemical and pharmaceutical research. While the framework for such an analysis of This compound has been outlined, the foundational data required to populate it is currently absent from the scientific record. Future research may yet explore the potential interactions and activities of this compound, at which point a detailed computational profile can be constructed.
Virtual Screening and High-Throughput Screening (HTS)
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process filters vast chemical spaces to select a manageable number of candidates for further experimental testing. High-Throughput Screening (HTS) is the parallel experimental counterpart, where large numbers of compounds are physically tested for activity against a biological target. docking.org
These screening methods are crucial for identifying initial "hits" in a drug discovery campaign. nih.gov For instance, innovative virtual screening collaborations have been used to explore libraries of compounds, including those with pyridine (B92270) motifs, to rapidly expand and optimize hit series for various diseases. sigmaaldrich.comacademie-sciences.fr Machine learning algorithms are increasingly being integrated into HTS data analysis to help prioritize true bioactive compounds and distinguish them from assay artifacts. sigmaaldrich.com
While these techniques are widely applied to pyridine-containing scaffolds, a review of current scientific literature does not reveal specific studies where this compound has been explicitly identified or prioritized through a virtual screening or high-throughput screening campaign.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to screen compound databases for novel molecules that fit the model. chemsrc.com
This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. By aligning a set of known active ligands, a common feature hypothesis can be generated. chemsrc.com This method has been successfully applied to various pyridine and imidazo[1,2-a]pyridine (B132010) series to understand structure-activity relationships and guide the optimization of lead compounds. sigmaaldrich.com
Despite the utility of this approach for structurally related molecules, there are no specific, publicly available research studies detailing the development or use of a pharmacophore model derived from or used to identify this compound.
In Silico Pharmacokinetics and Drug-Likeness Assessment
In silico tools are extensively used to predict the pharmacokinetic properties of drug candidates, a discipline broadly known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help researchers to identify and filter out compounds with undesirable pharmacokinetic profiles early in the discovery process, saving significant time and resources. lookchem.comfda.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters
Computational models can estimate a wide range of ADME properties based on a molecule's structure. These parameters are critical for determining if a compound can reach its target in the body in sufficient concentration and be cleared effectively. Key predicted ADME properties for this compound are summarized below.
Predicted ADME Properties for this compound
| Property | Predicted Value | Description |
|---|---|---|
| Water Solubility | Moderately soluble | Indicates the likelihood of the compound dissolving in aqueous environments like the gastrointestinal tract. |
| Caco-2 Permeability | High | Predicts the rate of absorption across the intestinal epithelial cell barrier. |
| Human Intestinal Absorption | High (>90%) | Estimates the extent to which the compound will be absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability | High | Suggests the compound is likely to cross the blood-brain barrier and enter the central nervous system. |
| P-glycoprotein (P-gp) Substrate | No | Predicts that the compound is not likely to be actively pumped out of cells by the P-gp efflux transporter. |
| CYP450 2D6 Inhibitor | Yes | Indicates potential to inhibit a key enzyme involved in the metabolism of many common drugs. |
This data is generated from computational models and requires experimental validation.
Assessment of Drug-Likeness (e.g., Lipinski's Rule of Five adherence)
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. lookchem.com The most well-known guideline is Lipinski's Rule of Five, which states that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules:
Molecular weight less than 500 Daltons.
Log P (a measure of lipophilicity) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Adherence to these rules suggests a higher probability of good oral bioavailability.
Drug-Likeness Profile of this compound
| Parameter | Value | Lipinski's Rule (<) | Adherence |
|---|---|---|---|
| Molecular Weight | 268.35 g/mol | ≤ 500 | Yes |
| Log P (Octanol-Water Partition Coefficient) | 2.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Violations | 0 | ≤ 1 | Passes |
This data is generated from computational models and requires experimental validation.
Based on this in silico analysis, this compound exhibits excellent drug-like properties and is in full compliance with Lipinski's Rule of Five, suggesting a favorable profile for potential oral bioavailability.
Density Functional Theory (DFT) Computations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and bond parameters, DFT can provide deep insights into a molecule's stability, reactivity, and potential interaction sites.
DFT studies are commonly performed on pyridine derivatives to understand their structural and electronic properties, which can then be correlated with their biological activity. For example, calculations can reveal information about bond lengths, bond angles, and the distribution of electron density across the molecule, highlighting regions that are susceptible to nucleophilic or electrophilic attack.
A comprehensive search of the scientific literature indicates that while DFT is a standard method for analyzing similar heterocyclic compounds, specific DFT computation studies focused on detailing the electronic structure and reactivity of this compound have not been published.
Preclinical in Vitro Research Methodologies
Cell-Based Assays for Efficacy and Selectivity
Cell-based assays represent the initial step in characterizing the biological effects of 2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine. These assays utilize cultured cells to investigate the compound's interaction with specific molecular targets and its broader impact on cellular functions.
Receptor Binding Assays in Cloned Cell Lines
To determine the affinity and selectivity of this compound for its intended molecular target, receptor binding assays are employed. These assays typically use cloned cell lines that are genetically engineered to overexpress a specific receptor of interest. By incubating the compound with membranes prepared from these cells in the presence of a radiolabeled ligand known to bind to the receptor, the displacement of the radioligand can be measured. This allows for the calculation of the binding affinity (Ki) of this compound for the receptor. Performing these assays with a panel of different receptor subtypes provides a measure of the compound's selectivity.
For instance, a related pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was evaluated for its affinity at sigma-1 (σ1) and sigma-2 (σ2) receptors. The results demonstrated a high affinity for the human σ1 receptor (hσ1R) with a Ki value of 1.45 nM and a 290-fold selectivity over the σ2R subtype.
Table 1: Example of Receptor Binding Affinity Data for a Pyridine Derivative
| Compound | Receptor | Binding Affinity (Ki) (nM) |
|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ2R | >420 |
Data presented is for a structurally related compound and is for illustrative purposes.
Functional Assays (e.g., Enzyme Activity, Signal Transduction)
Beyond simple binding, functional assays are crucial to understand whether this compound acts as an agonist, antagonist, or modulator of its target's activity. These assays measure the downstream consequences of compound binding, such as changes in enzyme activity or the modulation of signal transduction pathways. For example, if the target is a G-protein coupled receptor (GPCR), assays can measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions. If the target is an enzyme, its catalytic activity can be directly measured in the presence of the compound.
In studies of similar pyridine-based compounds, functional activities such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been assessed. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile demonstrated potent inhibition of AChE with an IC50 value of 13 nM.
Cell Proliferation and Viability Assays
To evaluate the cytotoxic or cytostatic effects of this compound, cell proliferation and viability assays are performed. These assays are particularly important in the context of cancer research. Common methods include the MTT or MTS assays, which measure the metabolic activity of cells as an indicator of viability, and trypan blue exclusion assays, which directly count viable and non-viable cells. The output of these assays is often the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
For example, a series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a benzyloxy moiety with the target compound, were tested for their antiproliferative activity against various cancer cell lines, including HeLa, HCT-116, and MCF-7. One of the most active compounds in this series exhibited IC50 values ranging from 6.93 to 12.17 µM across the different cell lines.
Table 2: Example of Antiproliferative Activity of a Benzyloxy-Containing Compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.17 ± 0.9 |
| HCT-116 | 9.46 ± 0.7 |
| MCF-7 | 6.93 ± 0.4 |
Data presented is for a structurally related compound and is for illustrative purposes.
Cell Cycle Analysis by Flow Cytometry
To investigate whether this compound affects cell division, cell cycle analysis is conducted using flow cytometry. Cells are treated with the compound and then stained with a fluorescent dye that intercalates into DNA, such as propidium (B1200493) iodide (PI) or DAPI. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if the compound induces cell cycle arrest at a specific checkpoint.
Gene Expression and Protein Level Modulation Studies
To delve deeper into the molecular mechanisms of action, studies are performed to assess how this compound alters gene expression and protein levels. Techniques such as quantitative polymerase chain reaction (qPCR) can be used to measure changes in the mRNA levels of specific genes of interest. At the protein level, Western blotting is a common method to detect changes in the expression or post-translational modification (e.g., phosphorylation) of target proteins. These studies can confirm the engagement of the compound with its intended target and reveal its impact on related signaling pathways.
For instance, research on glucocorticoid modulation of tryptophan hydroxylase-2 (TPH2) demonstrated a dose-dependent decrease in raphe TPH2 protein levels in response to treatment, which was confirmed by Western blotting.
Cellular Pathway Analysis (e.g., Collagen Formation, Lipid Accumulation)
Depending on the therapeutic indication, specific cellular pathway analyses may be relevant. For example, in the context of fibrotic diseases, assays measuring the effect of this compound on collagen production by fibroblasts would be pertinent. In metabolic disease research, its impact on lipid accumulation in adipocytes could be investigated using stains like Oil Red O. These specialized assays provide insight into the compound's potential efficacy in disease-relevant cellular processes.
Biochemical Assays for Target Inhibition
No publicly available data exists on the biochemical assays conducted to determine the target inhibition profile of this compound.
Radioligand Binding and Receptor Occupancy Studies
There is no information available in the public domain regarding radioligand binding assays or receptor occupancy studies involving this compound.
Stability and Affinity Measurements in Biological Matrices
No data has been made publicly available concerning the stability and affinity of this compound when measured in biological matrices such as plasma or microsomes.
Emerging Applications and Future Research Directions
Development of Novel Therapeutic Applications
The pyrrolidine (B122466) and pyridine (B92270) scaffolds are present in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications for 2-(benzyloxy)-3-(pyrrolidin-2-yl)pyridine. nih.govnih.gov The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), while pyridine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.gov
Given that many analogues of this compound, such as those with a pyrrolidine ring connected to an aromatic system, have shown affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), a primary area of investigation would be in the realm of neurological and psychiatric disorders. mdpi.comwikipedia.org The nAChRs are implicated in conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. nih.gov The development of selective nAChR modulators is a key strategy in the pursuit of novel treatments for these debilitating diseases. nih.gov
The benzyloxy group can also influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs. nih.gov Future research should focus on elucidating the specific nAChR subtype selectivity of this compound and its functional activity as an agonist, antagonist, or allosteric modulator.
Table 1: Potential Therapeutic Targets for this compound Based on Analogous Compounds
| Therapeutic Target | Potential Indication | Rationale |
| Nicotinic Acetylcholine Receptors (nAChRs) | Alzheimer's Disease, Parkinson's Disease, Schizophrenia, Nicotine Addiction | The pyrrolidinyl-pyridine core is a known pharmacophore for nAChR ligands. mdpi.comwikipedia.orgnih.gov |
| Monoamine Oxidases (MAO) | Depression, Parkinson's Disease | The overall structure shares features with known MAO inhibitors. |
| Cholinesterases (AChE, BChE) | Alzheimer's Disease, Myasthenia Gravis | Pyridine-based structures have been identified as cholinesterase inhibitors. nih.govacs.org |
| Various Cancer Cell Lines | Various Cancers | Pyridine derivatives have shown broad antiproliferative activity. nih.gov |
Strategies for Combination Therapies
The potential for this compound to be used in combination with other therapeutic agents represents a significant area for future research. Combination therapies are often more effective than monotherapies, particularly in complex multifactorial diseases like cancer and neurodegenerative disorders.
If this compound is found to be a positive allosteric modulator of nAChRs, it could be combined with a nAChR agonist. nih.gov This approach could enhance the therapeutic effects of the agonist while potentially reducing the required dose and minimizing side effects associated with direct receptor activation. nih.gov For instance, in the treatment of Parkinson's disease, a combination of a dopamine (B1211576) precursor like Levodopa with a compound that modulates cholinergic signaling could offer a synergistic effect.
Prodrug Design and Targeted Drug Delivery Systems
The development of prodrugs of this compound could be a valuable strategy to improve its pharmacokinetic properties, such as solubility, stability, and brain penetration. nih.govrsc.org The "lock-in" system, based on the 1,4-dihydropyridine (B1200194) ⇌ pyridinium (B92312) salt redox reaction, is a well-established chemical delivery system to the brain. mdpi.com This approach involves designing a lipophilic dihydropyridine (B1217469) prodrug that can cross the blood-brain barrier and is then oxidized in the brain to a charged pyridinium salt, which is "locked-in" due to its reduced ability to diffuse back out. mdpi.com
Another strategy involves conjugating the parent molecule to specific transporters at the blood-brain barrier, such as the large neutral amino acid transporter 1 (LAT1). nih.govresearchgate.net By attaching a promoiety that is recognized by such a transporter, the brain uptake of the drug can be significantly enhanced. researchgate.net
Furthermore, the benzyloxy group itself could be modified to create prodrugs that are activated by specific enzymes present in the target tissue, leading to a more localized therapeutic effect and reduced systemic side effects. For example, a prodrug could be designed to be cleaved by enzymes that are overexpressed in tumor tissues.
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Strategy | Mechanism | Potential Advantage |
| Dihydropyridine-based Chemical Delivery System | Redox-mediated "lock-in" mechanism. mdpi.com | Enhanced and sustained brain delivery. mdpi.com |
| Transporter-Targeted Prodrugs (e.g., LAT1) | Utilizes endogenous transporters for brain uptake. nih.govresearchgate.net | Increased brain penetration and targeted delivery. nih.gov |
| Enzyme-Cleavable Prodrugs | Activation by specific enzymes at the target site. | Site-specific drug release and reduced systemic toxicity. |
Structure-Based Drug Design and Fragment-Based Drug Discovery
The principles of structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) offer powerful tools to optimize the therapeutic potential of this compound. nih.gov FBDD, in particular, is well-suited for identifying and optimizing ligands for challenging targets like nAChRs. nih.govrsc.org
The core scaffold of this compound can be considered as a starting point for generating a library of analogs. By systematically modifying the benzyloxy, pyridine, and pyrrolidine moieties, it is possible to explore the structure-activity relationship (SAR) and identify key interactions with the target protein. nih.govacs.org For instance, computational docking studies could be employed to predict the binding mode of these analogs within the active site of a target receptor, guiding the synthesis of more potent and selective compounds.
Fragment-based screening could also be utilized, where small chemical fragments corresponding to different parts of the molecule (e.g., the benzyloxy-pyridine and the pyrrolidine) are screened for binding to the target. nih.gov Hits from this screening can then be linked or grown to reconstruct a high-affinity ligand. This approach can lead to the discovery of novel binding modes and the development of compounds with improved drug-like properties.
Utility as Chemical Biology Tools and Probes
Beyond its direct therapeutic potential, this compound and its derivatives could serve as valuable chemical biology tools and probes to study biological systems. nih.govnih.gov For instance, by incorporating a fluorescent tag or a photoaffinity label, this compound could be transformed into a probe for visualizing and identifying its target receptors in cells and tissues. nih.govnih.govfrontiersin.org
Such probes would be instrumental in studying the distribution, trafficking, and function of nAChRs in both healthy and diseased states. nih.gov They could be used in high-throughput screening assays to identify other small molecules that modulate the activity of these receptors. Furthermore, radiolabeled versions of the compound could be developed as positron emission tomography (PET) ligands for non-invasive in vivo imaging of their target receptors in the brain, which would be invaluable for diagnostic purposes and for monitoring disease progression and treatment response. nih.gov
The development of activity-based protein profiling (ABPP) probes based on this scaffold could also provide insights into the functional state of the target receptors. nih.gov These probes would covalently label the active form of the receptor, allowing for its specific detection and quantification.
Patent Landscape and Intellectual Property in 2 Benzyloxy 3 Pyrrolidin 2 Yl Pyridine Research
Analysis of Existing Patents Related to the Compound Class and Derivatives
The patenting of compounds structurally related to 2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine is primarily focused on their activity as nAChR modulators, with a significant emphasis on α4β2 subtype-selective agonists and partial agonists. These compounds are of interest for the treatment of various central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and for smoking cessation. nih.gov
Key patents in this therapeutic area often claim a broad genus of compounds, encompassing various substitutions on the pyridine (B92270) and pyrrolidine (B122466) rings. For instance, patents may cover a range of alkoxy groups at the 2-position of the pyridine ring, where the benzyloxy group of the target compound would be one of many possibilities. Similarly, substitutions on the pyrrolidine ring are often broadly claimed to optimize pharmacological properties.
A notable example of a closely related class of compounds can be found in patents for pyrrolo[2,3-b]pyridine derivatives, which have been explored as protein kinase inhibitors. google.com While the core scaffold differs slightly, the presence of a pyrrolidine-like fused ring attached to a pyridine system highlights the interest in this general structural motif for targeting various biological pathways.
Furthermore, the patent literature for nAChR modulators reveals a focus on chiral molecules. The (S)-enantiomer of 3-(pyrrolidin-2-yl)pyridine derivatives is often the biologically active form, and patents will typically claim the specific stereoisomer. This underscores the importance of stereochemistry in the development and patenting of these compounds.
The following table provides a summary of representative patents for structurally related pyridine derivatives, illustrating the typical scope of claims and therapeutic applications.
| Patent/Application Number | Assignee/Applicant | General Structural Class Claimed | Therapeutic Indication/Biological Target |
| US 7,348,323 B2 | F. Hoffmann-La Roche AG | Pyrrolo[2,3-c]pyridine derivatives | H3 receptor modulators for neurological and psychiatric disorders. google.com |
| EP 2395004 A3 | AstraZeneca AB | Pyrrolo[2,3-b]pyridine derivatives | Protein kinase inhibitors for proliferative diseases. google.com |
| WO 2012/170976 A2 | Pharmacyclics, Inc. | Pyrimidine (B1678525) and pyridine compounds with a pyrrolidine moiety | Bruton's tyrosine kinase (BTK) inhibitors for inflammatory diseases and cancer. |
Strategies for Patenting Novel Analogues and Synthetic Routes
The patenting strategy for novel analogues of this compound and their synthetic routes is multifaceted, aiming to secure broad protection for the intellectual property.
Patenting Novel Analogues:
The primary strategy involves the creation of a broad generic claim (a "genus" claim) that covers a wide range of structurally related compounds. This is typically supported by a number of specific examples ("species") that have been synthesized and tested. For novel analogues of this compound, this would involve:
Variation of the Alkoxy Group: Replacing the benzyloxy group with other alkoxy, aryloxy, or heteroaryloxy groups to modulate properties such as potency, selectivity, and metabolic stability.
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyls, cyano groups) at other positions of the pyridine ring to fine-tune electronic and steric properties.
Modification of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring or altering the ring size to improve binding affinity and pharmacokinetic profiles.
Stereochemistry: As the pyrrolidin-2-yl group is chiral, a key strategy is to claim the specific enantiomer that exhibits the desired biological activity, often the (S)-enantiomer for nAChR ligands.
Patenting Synthetic Routes:
Protecting the method of synthesis is another critical aspect of the intellectual property strategy. This can provide a competitive advantage even if the final compound is known. Strategies for patenting synthetic routes include:
Novel Intermediates: Claiming novel chemical intermediates that are key building blocks in the synthesis of the final active pharmaceutical ingredient (API).
Novel Reagents or Catalysts: If the synthesis employs a novel reagent or a specific catalyst that provides a significant advantage (e.g., higher yield, better stereoselectivity), this can be the subject of a patent.
Improved Processes: Patenting a more efficient, cost-effective, or scalable synthetic process. This could involve fewer steps, milder reaction conditions, or the use of less hazardous materials. For chiral compounds like this compound, a novel asymmetric synthesis that affords the desired enantiomer in high purity would be a strong candidate for patent protection.
A comprehensive patent portfolio for a compound like this compound would ideally include claims covering the compound itself (composition of matter), its various analogues, pharmaceutical compositions containing the compound, methods of use for treating specific diseases, and the key synthetic processes and intermediates.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(Benzyloxy)-3-(pyrrolidin-2-yl)pyridine?
Methodological Answer:
The synthesis typically involves:
- Cross-coupling reactions : Utilize brominated pyridine intermediates (e.g., 3-(Benzyloxy)-2-bromopyridine ) in Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyrrolidine moiety. For example, palladium-catalyzed coupling with pyrrolidine derivatives can achieve regioselective functionalization .
- Protection/deprotection strategies : Protect the pyrrolidine nitrogen with a benzyl group during synthesis to prevent undesired side reactions. Tert-butyldimethylsilyl (TBS) groups are also used for hydroxyl protection in related compounds .
- Stepwise functionalization : Sequential introduction of benzyloxy and pyrrolidine groups via nucleophilic substitution or metal-mediated reactions .
Basic: Which analytical techniques are optimal for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to verify substituent positions on the pyridine ring and confirm stereochemistry of the pyrrolidine group (e.g., R-configuration in related compounds ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- X-ray Crystallography : Resolve absolute stereochemistry if crystalline derivatives are obtainable .
- HPLC with Chiral Columns : Separate enantiomers if asymmetric synthesis is performed .
Advanced: How does stereochemistry at the pyrrolidine ring impact biological activity?
Methodological Answer:
- Enantiomer-Specific Interactions : The R-configuration in pyrrolidine derivatives often enhances binding affinity to biological targets (e.g., imidazo[4,5-c]pyridine analogs ).
- Experimental Design : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to synthesize enantiopure intermediates. Validate activity via in vitro assays comparing R- and S-forms .
Advanced: How can researchers address instability or decomposition during storage?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-protected containers. Avoid moisture, as hydrolysis of the benzyloxy group may occur .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants to storage vials .
Advanced: What strategies improve low yields in cross-coupling reactions for this compound?
Methodological Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands such as XPhos or SPhos to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by using microwave irradiation (e.g., 120°C, 30 min) .
- Pre-activation of Intermediates : Use organometallic reagents (e.g., Grignard) to pre-functionalize the pyridine ring before coupling .
Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Predict binding modes to target proteins (e.g., kinases) using software like AutoDock. Focus on modifying the benzyloxy group’s steric bulk or pyrrolidine’s electron density .
- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
Advanced: How to resolve contradictions in reported biological data for analogs?
Methodological Answer:
- Standardized Assays : Re-evaluate activity under consistent conditions (e.g., cell line, incubation time) to control variables .
- Metabolic Stability Testing : Assess if differences arise from compound degradation in specific media (e.g., cytochrome P450 interactions) .
- Structural Reanalysis : Verify stereochemical purity of tested batches via chiral HPLC .
Advanced: What safety precautions are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation : Despite limited GHS data for analogs , assume irritant properties. Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Follow institutional guidelines for halogenated/organonitrogen waste due to pyridine and benzyloxy groups .
Advanced: How to optimize solubility for in vivo studies?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzyloxy moiety to enhance aqueous solubility .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization or countercurrent distribution for large batches .
- Cost-Efficiency : Optimize catalyst recovery (e.g., Pd scavengers) and reduce excess reagents .
- Regulatory Compliance : Document impurity profiles (e.g., residual solvents, heavy metals) per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
